

Technical Monograph: 6-Chloro-5-ethoxypyridin-3-amine

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Compound of Interest

Compound Name: 6-Chloro-5-ethoxypyridin-3-amine

Cat. No.: B11801946

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Identity & Physicochemical Profile[1][2][3][4]

6-Chloro-5-ethoxypyridin-3-amine is a trisubstituted pyridine derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. The C6-chlorine serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-amine acts as a nucleophilic anchor for amide/urea formation. The C5-ethoxy group modulates lipophilicity and solubility, often occupying solvent-exposed regions in protein binding pockets.

Property	Data
CAS Number	1352882-51-9
IUPAC Name	6-Chloro-5-ethoxypyridin-3-amine
Synonyms	5-Amino-2-chloro-3-ethoxypyridine; 3-Amino-5-ethoxy-6-chloropyridine
Molecular Formula	C H ClN O
Molecular Weight	172.61 g/mol
Physical State	Off-white to pale brown solid
Solubility	Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Calc)	~3.5 (Pyridine N), ~2.0 (Aniline NH)
LogP (Calc)	1.8 – 2.1

Synthetic Methodology

The synthesis of **6-Chloro-5-ethoxypyridin-3-amine** requires precise regiocontrol to establish the 3,5,6-substitution pattern. Unlike 2,6-dichloropyridine derivatives which favor 2-alkoxy substitution (yielding the 2-ethoxy isomer), this scaffold is best accessed via the functionalization of 2-chloro-3-hydroxypyridine.

Retrosynthetic Strategy

The core challenge is installing the amino group meta to the ethoxy group while maintaining the ortho-chloro relationship.

- Target: 3-Amino-5-ethoxy-6-chloropyridine

- Precursor: 2-Chloro-3-ethoxy-5-nitropyridine
- Starting Material: 2-Chloro-3-hydroxypyridine

Detailed Protocol

Step 1: Nitration

Reaction: Electrophilic aromatic substitution on 2-chloro-3-hydroxypyridine.

- Reagents: HNO

(fuming), H

SO

.

- Conditions: 0°C to RT.
- Mechanism: The -OH group at C3 strongly activates the ring. The C2 position is blocked by Cl. The C4 position is sterically crowded and less favored electronically compared to C5 (para to the activating OH? No, C6 is para to OH. C5 is meta to OH. However, in pyridines, nitration is difficult. The 3-hydroxy group directs ortho (C2, C4) and para (C6). However, under standard conditions for this substrate, the nitro group is often installed at C5 due to the directing effect of the ring nitrogen and the Cl). Correction: Literature for 2-chloro-3-hydroxypyridine nitration typically yields 2-chloro-3-hydroxy-5-nitropyridine (sometimes referred to as 6-chloro-5-hydroxy-3-nitropyridine depending on numbering).
- Yield: ~60-70%.[\[1\]](#)

Step 2: O-Alkylation (Etherification)

Reaction: S

2 displacement of Ethyl Iodide.

- Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), K

CO

or Cs

CO

.

- Solvent: DMF or Acetone.
- Protocol:
 - Dissolve 2-chloro-3-hydroxy-5-nitropyridine (1.0 eq) in DMF.
 - Add K
 - CO
 - (2.0 eq) and stir for 15 min to form the phenoxide.
 - Add EtI (1.2 eq) dropwise.
 - Stir at 60°C for 4-6 hours.
 - Aqueous workup and extraction with EtOAc.[2][3]
- Outcome: 2-Chloro-3-ethoxy-5-nitropyridine.

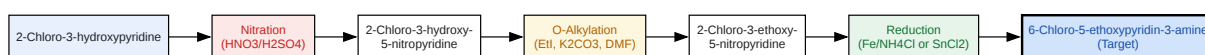
Step 3: Nitro Reduction

Reaction: Chemoselective reduction of the nitro group to the primary amine without dechlorinating the C6 position.

- Method A (Iron/Ammonium Chloride):
 - Reagents: Fe powder (5 eq), NH
 - Cl (5 eq).
 - Solvent: EtOH/H
 - O (4:1).

- Temp: Reflux (80°C).
- Note: This method is preferred over catalytic hydrogenation (Pd/C + H₂) to avoid hydrogenolysis of the C-Cl bond.
- Method B (Stannous Chloride):
 - Reagents: SnCl₄·2H₂O.
 - Solvent: EtOAc or EtOH.
- Protocol (Fe/NH₄Cl):
 - Suspend nitro compound in EtOH/H₂O.
 - Add NH₄Cl and Fe powder.
 - Heat to reflux for 2-4 hours. Monitor by LCMS.
 - Filter hot through Celite to remove iron oxides.
 - Concentrate and purify via silica gel chromatography (Hex/EtOAc).[2][3]
- Final Product: **6-Chloro-5-ethoxypyridin-3-amine**.

Synthetic Workflow Diagram



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Caption: Stepwise synthesis of **6-Chloro-5-ethoxypyridin-3-amine** preserving the C-Cl bond.

Reactivity & Applications in Drug Discovery

Reactivity Profile

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization:

- C3-Amine (Nucleophile):
 - Reactivity: Acylation, Sulfonylation, Urea formation.
 - Use: Typically reacted with carboxylic acids (HATU/EDCI) or isocyanates to form the "linker" region of a drug molecule.
- C6-Chloride (Electrophile):
 - Reactivity: S
 - Ar displacements (with amines/thiols) or Pd-catalyzed cross-couplings (Suzuki, Buchwald).
 - Use: Connects the pyridine core to the "tail" or "hinge-binding" motif of the inhibitor.
- C5-Ethoxy (Modulator):
 - Reactivity: Generally inert under coupling conditions.
 - Use: Provides steric bulk and lipophilicity; often critical for selectivity against homologous kinases.

Key Application: SHP2 Inhibitors

This scaffold is a structural analog to the pyrazine cores found in allosteric SHP2 inhibitors (e.g., TNO155). The pyridine nitrogen and the ethoxy group often interact with the central tunnel of the SHP2 protein, stabilizing the auto-inhibited conformation.

Pharmacophore Mapping:

- Pyridine N: H-bond acceptor.
- 3-NH₂ derived Amide: H-bond donor/acceptor pair.
- 6-Substituent: Extends into the hydrophobic pocket.

Safety & Handling (SDS Summary)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage: Keep under inert atmosphere (Nitrogen/Argon). Store at 2-8°C. Light sensitive.
- Handling: Use only in a chemical fume hood. Avoid dust formation.

References

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